molecular formula C16H19N3O B2895106 (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one CAS No. 956377-72-3

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one

Cat. No.: B2895106
CAS No.: 956377-72-3
M. Wt: 269.348
InChI Key: FVTTUOUYPMOQKZ-RVDMUPIBSA-N
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Description

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to improve yield and efficiency. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to dihydrochalcones or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce dihydrochalcones.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored for treating various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dimethylamino and pyrazolyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcones with different substituents on the aromatic rings.

    Pyrazoles: Compounds containing the pyrazole ring with various functional groups.

    Amines: Compounds with dimethylamino groups attached to different molecular frameworks.

Uniqueness

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties

Biological Activity

(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, commonly referred to as compound 956377-72-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and synthetic pathways.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H19N3O
Molar Mass 269.34 g/mol
CAS Number 956377-72-3

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in glioma cells, suggesting potential applications in cancer therapy.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds, one derivative (designated as 5f) showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was identified as apoptosis induction, with flow cytometry confirming cell cycle arrest as a significant pathway leading to cell death.

The mechanism by which this compound exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's structure allows it to engage with specific molecular targets, potentially influencing signaling pathways associated with cancer cell survival.

Key Findings from Research

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, a crucial feature for effective anti-cancer agents.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant disruptions in the cell cycle of cancer cells, further contributing to its cytotoxic effects .
  • Selectivity : Importantly, the compound demonstrated minimal toxicity towards healthy cells (L929 cell line), indicating a degree of selectivity that is desirable in cancer therapeutics.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with other compounds within the same class:

CompoundIC50 (µM)Target Cell LineMechanism of Action
Compound 5f5.13C6 GliomaApoptosis
5-Fluorouracil8.34C6 GliomaAntimetabolite
Compound XTBDTBDTBD

Case Studies

Recent studies have focused on synthesizing derivatives of pyrazole-containing compounds to explore their biological activities further. A notable case involved the synthesis and evaluation of various oxime ether derivatives related to pyrazole structures, which exhibited promising anticancer properties .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTTUOUYPMOQKZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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